5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes two tin atoms and multiple oxygen atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane typically involves the reaction of organotin precursors with specific organic reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of certain polymers and as a stabilizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism of action of 5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane involves its interaction with molecular targets such as enzymes and cellular receptors. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with DNA or RNA. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression.
Vergleich Mit ähnlichen Verbindungen
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane can be compared with other similar organotin compounds, such as:
- 5,5,14,14-Tetrabutyl-7,12-dioxo-6,13-dioxa-5,14-distannaoctadecane
- 5,5,16,16-Tetrabutyl-7,14-dioxo-6,15-dioxa-5,16-distannaicosane
These compounds share similar structural features but differ in the length of their carbon chains and the positioning of their oxygen atoms. The uniqueness of this compound lies in its specific arrangement of atoms, which can lead to different chemical reactivity and biological activity.
Eigenschaften
96971-54-9 | |
Molekularformel |
C31H64O4Sn2 |
Molekulargewicht |
738.3 g/mol |
IUPAC-Name |
bis(tributylstannyl) heptanedioate |
InChI |
InChI=1S/C7H12O4.6C4H9.2Sn/c8-6(9)4-2-1-3-5-7(10)11;6*1-3-4-2;;/h1-5H2,(H,8,9)(H,10,11);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
ILERIBDEUVEGNN-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.